N-Metil Gatifloxacino

Descripción general

Descripción

Gatifloxacin is a synthetic broad-spectrum 4-quinolone antibiotic agent that exhibits potent activity against a wide range of gram-positive and gram-negative bacterial pathogens. Its effectiveness is attributed to its action on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.

Synthesis Analysis

Gatifloxacin and its derivatives can be synthesized through various chemical pathways. One approach involves the synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid by acylchlorination, followed by several steps including condensation with diethyl malonate, partial hydrolysis, and decarboxylation, among others, leading to a total yield of 43.2% which is deemed suitable for mass production (Li, 2010).

Molecular Structure Analysis

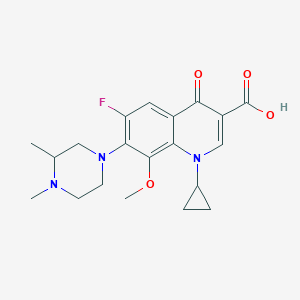

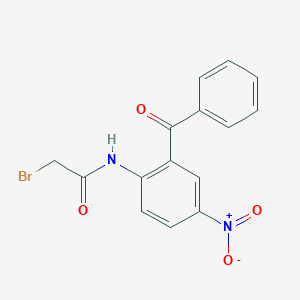

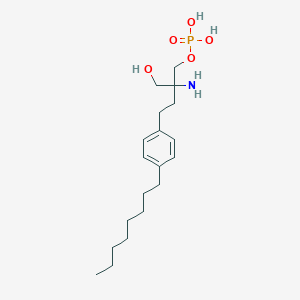

Gatifloxacin features a complex molecular structure characterized by a 3-methylpiperazinyl-side chain at position 7 and a methoxy group at position 8 of the quinolone ring. This molecular arrangement is crucial for its antibacterial activity and its specific targeting mechanism against bacterial enzymes.

Chemical Reactions and Properties

Gatifloxacin interacts with various chemicals and metals, forming complexes that can alter its antibacterial activity. For instance, it forms isostructural complexes with metals like Zn, Ni, and Co, which exhibit differing activities against bacteria like Staphylococcus due to the distinct metal ions within their structures (Li et al., 2007).

Physical Properties Analysis

The physical properties of gatifloxacin, such as solubility and hygroscopicity, can be modified through the formation of pharmaceutical salts or complexes. For instance, the solubility and permeability of gatifloxacin can be enhanced through the synthesis of prodrugs targeting specific transporters, significantly improving its delivery to the back of the eye (Vooturi et al., 2012).

Chemical Properties Analysis

Gatifloxacin's chemical behavior is influenced by its interactions with metals and other compounds. For example, its interaction with methylene blue under acidic conditions results in the formation of complexes with unique absorption peaks, highlighting its complex chemical behavior and the potential for analytical application (Yuan-hai, 2008).

Aplicaciones Científicas De Investigación

Diseño de fármacos antibacterianos

“N-Metil Gatifloxacino” es un derivado de gatifloxacino, que es un agente antibacteriano bien conocido. Su diseño y capacidad de coordinación hacia los iones metálicos lo convierten en un candidato para desarrollar nuevos fármacos antibacterianos. El potencial del compuesto para formar complejos metálicos puede mejorar su actividad contra cepas bacterianas resistentes. Las investigaciones han demostrado que ciertos complejos metálicos de gatifloxacino exhiben una actividad antibacteriana prometedora .

Complejos metálicos antimicrobianos

La síntesis de complejos metálicos con “this compound” puede conducir a compuestos con propiedades antimicrobianas significativas. Estos complejos se pueden investigar utilizando técnicas fisicoquímicas y espectroscópicas para evaluar su eficacia. El desarrollo de estos complejos es crucial en la lucha contra la resistencia microbiana .

Reducción de la resistencia

La modificación estructural de gatifloxacino para crear “this compound” puede reducir la resistencia bacteriana. Al aumentar el volumen en posiciones específicas de la fluoroquinolona, se puede minimizar la expulsión del antibiótico de las células bacterianas, mejorando así su acción antibacteriana .

Inhibición de la topoisomerasa

Gatifloxacino actúa inhibiendo la síntesis de ADN en bacterias mediante la inhibición de las enzimas topoisomerasa. “this compound” podría proporcionar una inhibición más efectiva de estas enzimas, lo que llevaría a una mejor acción antibacteriana contra bacterias grampositivas y gramnegativas .

Tratamiento de infecciones

La aplicación de “this compound” en el tratamiento de diversas infecciones, como las infecciones del tracto urinario (ITU), las infecciones del tracto respiratorio (IRT), las enfermedades de transmisión sexual (ETS) y las infecciones cutáneas, es un área de investigación significativa. Su actividad de amplio espectro lo convierte en una valiosa alternativa en áreas con alta resistencia a otros antibióticos .

Química analítica

En química analítica, “this compound” se puede utilizar como un compuesto de referencia para el desarrollo de nuevos métodos analíticos. Su estructura única permite la creación de ensayos específicos para detectar y cuantificar la presencia de gatifloxacino y sus análogos en muestras biológicas .

Mecanismo De Acción

Target of Action

N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of N-Methyl Gatifloxacin results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, N-Methyl Gatifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .

Pharmacokinetics

Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)

Result of Action

The molecular and cellular effects of N-Methyl Gatifloxacin’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.

Action Environment

The action, efficacy, and stability of N-Methyl Gatifloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with N-Methyl Gatifloxacin and potentially affect its action . .

Safety and Hazards

When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propiedades

IUPAC Name |

1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVQXCJOKMPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560570 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114213-69-3 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)